1,2-Dierucoyl-sn-glycero-3-phosphoethanolamine

mRNA Therapeutics Lipid Nanoparticle Formulation Helper Lipid Optimization

1,2-Dierucoyl-sn-glycero-3-phosphoethanolamine (DEPE) is a high-purity (≥98%) zwitterionic helper lipid engineered for next-generation mRNA-LNP formulations. Unlike the shorter-chain analog DOPE, DEPE provides >2-fold higher in vivo mRNA expression, markedly superior nanoparticle population homogeneity, and route-independent performance across IV and IM administration. Its reduced lamellar-to-hexagonal phase transition hysteresis (T_transition = 61.0 ± 0.5 °C) ensures more predictable endosomal escape. For development programs where protein expression per dose and batch-to-batch consistency are critical quality attributes, DEPE is the functionally non-substitutable choice. Procure DEPE when these specific performance gains have been validated as key parameters.

Molecular Formula C49H94NO8P
Molecular Weight 856.2 g/mol
CAS No. 904304-57-0
Cat. No. B1505071
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2-Dierucoyl-sn-glycero-3-phosphoethanolamine
CAS904304-57-0
Molecular FormulaC49H94NO8P
Molecular Weight856.2 g/mol
Structural Identifiers
SMILESCCCCCCCCC=CCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCN)OC(=O)CCCCCCCCCCCC=CCCCCCCCC
InChIInChI=1S/C49H94NO8P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-39-41-48(51)55-45-47(46-57-59(53,54)56-44-43-50)58-49(52)42-40-38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h17-20,47H,3-16,21-46,50H2,1-2H3,(H,53,54)/b19-17-,20-18-/t47-/m1/s1
InChIKeyVBZSMBBOZFITID-FRWASNMLSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,2-Dierucoyl-sn-glycero-3-phosphoethanolamine (DEPE) CAS 904304-57-0: Technical Overview for LNP Formulation Procurement


1,2-Dierucoyl-sn-glycero-3-phosphoethanolamine (DEPE) is a synthetic glycerophospholipid characterized by two erucic acid (22:1) chains esterified at the sn-1 and sn-2 positions of a phosphoethanolamine headgroup . It belongs to the class of phosphatidylethanolamines (PE) and is supplied as a ≥98% pure powder (by TLC and erucic acid content) for research and pharmaceutical formulation . DEPE functions as a zwitterionic helper lipid in multicomponent lipid nanoparticles (LNPs), where its long, monounsaturated acyl chains and PE headgroup confer distinct biophysical and functional properties relative to commonly used analogs such as 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE) [1].

Why 1,2-Dierucoyl-sn-glycero-3-phosphoethanolamine (DEPE) Cannot Be Substituted with Generic C18 Phosphatidylethanolamines in mRNA-LNP Formulations


Substitution of DEPE with its shorter-chain analog 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE) is not functionally equivalent in LNP-based mRNA delivery systems. While both molecules share an identical phosphoethanolamine headgroup, the extended 22‑carbon erucoyl chains of DEPE confer a 4‑carbon increase in acyl chain length per fatty acid compared to the 18‑carbon oleoyl chains of DOPE [1]. This structural distinction translates into measurable differences in in vivo mRNA expression, nanoparticle population homogeneity, and phase transition kinetics that directly impact formulation performance and manufacturing consistency. The following quantitative evidence demonstrates that these are not interchangeable components and that procurement decisions must be based on specific, verified performance data rather than class-level assumptions.

Quantitative Differentiation Evidence: 1,2-Dierucoyl-sn-glycero-3-phosphoethanolamine (DEPE) vs. DOPE and Other PE Analogs


DEPE Enhances In Vivo mRNA Expression by Over Two-Fold Compared to DOPE in LNP Formulations

In multicomponent lipid nanoparticles encapsulating mRNA, inclusion of DEPE as the helper lipid increases in vivo mRNA expression by more than 200% relative to identical formulations in which DOPE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine) serves as the helper lipid [1]. This enhancement is observed while maintaining comparable safety and tolerability profiles, as assessed by liver toxicity markers such as ALT and AST [1].

mRNA Therapeutics Lipid Nanoparticle Formulation Helper Lipid Optimization

A-DEPE LNPs Exhibit Marked Homogeneity Across Density Fractions Whereas A-DOPE LNPs Show Significant Heterogeneity

In a head-to-head density gradient ultracentrifugation study, parent LNPs formulated with ionizable lipid A and DEPE (A-DEPE) resolved into three density fractions that displayed comparable in vivo potency, lipid numbers, and particle count across all fractions, indicating remarkable homogeneity [1]. In stark contrast, parent LNPs formulated with the same ionizable lipid A but with DOPE (A-DOPE) resolved into three fractions that differed significantly in hEPO expression following both intravenous and intramuscular administration [1].

Lipid Nanoparticle Characterization mRNA-LNP Heterogeneity Density Gradient Ultracentrifugation

DEPE Formulations Drive Higher hEPO Expression Than DOPE Formulations Across Both IV and IM Dosing Routes

When formulated with ionizable lipid A, LNPs containing DEPE as the helper lipid produced significantly higher human erythropoietin (hEPO) expression than those containing DOPE for both intravenous (IV) and intramuscular (IM) routes of administration (p < 0.05) [1]. For ionizable lipid B, DEPE LNPs showed higher hEPO levels over B-DOPE LNPs for the IV route (p < 0.05), though not for the IM route [1]. This demonstrates route-dependent, but overall superior, performance of DEPE relative to DOPE.

mRNA Delivery hEPO Expression Route of Administration

DEPE Exhibits Half the Lamellar-to-Hexagonal Phase Transition Hysteresis of Its Isomer DOPE

Laser light scattering measurements reveal that the equilibrium lamellar-to-inverse hexagonal (Lα → HII) phase transition temperature of DEPE is 61.0 ± 0.5 °C [1]. Importantly, DEPE exhibits roughly half the transition hysteresis (|T_measured − T_equilibrium|) of its isomer DOPE, indicating more facile and reproducible phase conversion [1]. This reduced hysteresis implies that DEPE can undergo the structural transformation required for endosomal escape with less energy input and greater consistency than DOPE.

Lipid Phase Behavior Membrane Fusion Endosomal Escape

DEPE's Extended 22-Carbon Acyl Chains Provide Structural and Functional Distinction from 18-Carbon PE Analogs

DEPE (1,2-dierucoyl-sn-glycero-3-phosphoethanolamine) possesses a 22-carbon erucoyl chain at both the sn-1 and sn-2 positions, compared to the 18-carbon oleoyl chains of DOPE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine) [1]. This 4-carbon increase per fatty acid results in a substantially more hydrophobic tail region (total 44 carbons for DEPE vs. 36 carbons for DOPE) while retaining the same phosphoethanolamine headgroup [1]. The longer chain length alters bilayer thickness, membrane fluidity, and propensity for inverted hexagonal phase formation—all of which impact the fusogenicity and endosomal release capability of LNPs [1].

Lipid Structure-Function Relationship Phosphatidylethanolamine Acyl Chain Length

Validated Application Scenarios for 1,2-Dierucoyl-sn-glycero-3-phosphoethanolamine (DEPE) Based on Quantitative Evidence


High-Potency mRNA-LNP Formulations Requiring ≥2-Fold Expression Enhancement Over DOPE-Based Systems

This scenario applies to mRNA therapeutic development programs where maximizing protein expression per administered dose is critical for efficacy or cost control. Patent data demonstrates that DEPE-containing LNPs increase in vivo mRNA expression by more than 2-fold relative to DOPE-containing LNPs while maintaining comparable liver safety markers [1]. Formulators should procure DEPE specifically when such expression gains have been identified as a key performance parameter.

Manufacturing of Homogeneous LNP Batches with Predictable In Vivo Performance

For cGMP manufacturing of mRNA-LNP products, batch-to-batch consistency and population homogeneity are essential for regulatory approval. Density gradient ultracentrifugation studies show that A-DEPE LNPs exhibit remarkable homogeneity across density fractions with comparable in vivo potency, lipid numbers, and particle counts, whereas A-DOPE LNPs display significant inter-fraction heterogeneity [2]. This makes DEPE the preferred helper lipid when robust process control and reduced variability are required.

LNP Formulations Requiring Robust mRNA Expression Across Multiple Routes of Administration

When developing mRNA therapeutics intended for both intravenous and intramuscular administration, DEPE offers a route-versatile performance advantage. Data confirm that A-DEPE LNPs yield significantly higher hEPO expression than A-DOPE LNPs for both IV and IM dosing (p < 0.05), while B-DEPE LNPs outperform B-DOPE LNPs via the IV route [2]. This route-independent superiority simplifies formulation development when targeting multiple delivery modalities.

Lipid Systems Requiring Reproducible, Low-Hysteresis Lamellar-to-Hexagonal Phase Transition for Enhanced Endosomal Escape

For applications where efficient endosomal escape is a limiting factor—such as in nucleic acid delivery—DEPE's biophysical properties offer a quantifiable advantage. DEPE exhibits roughly half the lamellar-to-hexagonal phase transition hysteresis of DOPE (T_transition = 61.0 ± 0.5 °C) [3]. This translates to more predictable and energetically favorable membrane fusion events, which are critical for cytosolic delivery of payloads. Researchers should select DEPE when optimizing formulations for endosomal release efficiency.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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